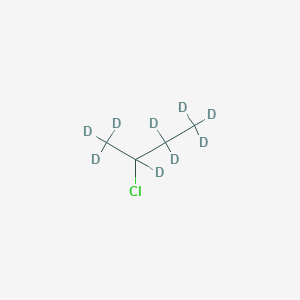

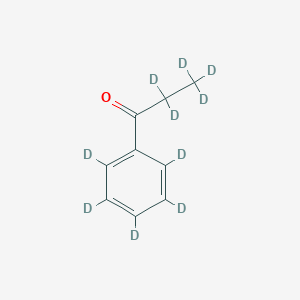

(+/-)-2-Chlorobutane-D9

Vue d'ensemble

Description

(-)-2-Chlorobutane-D9, also known as 2-chlorobutane-D9, is a chiral compound, which has been studied extensively in the scientific community. It is a common chemical in the laboratory, and has been used in a wide range of scientific research applications.

Applications De Recherche Scientifique

Molecular Structure and Conformation

Structural and Conformational Study The molecular structures and conformational compositions of 2-chlorobutane have been investigated using gas-phase electron diffraction and ab initio molecular orbital calculations. These studies reveal that 2-chlorobutane can exist in multiple conformers, namely G+, A, and G−, which differ based on the torsion angle Φ2(X8–C2–C3–C4). The research provides detailed insights into the conformational composition and principal distances and angles of these conformers, indicating the complex structural behavior of 2-chlorobutane (Aarset, Hagen, & Stōlevik, 2001).

Temperature-Dependent Spectroscopic Analysis Further understanding of 2-chlorobutane's conformational stability has been obtained from temperature-dependent FT-IR spectra of its solutions in liquid krypton. This research has determined the enthalpy difference between different rotational isomers of 2-chlorobutane, offering a deeper understanding of its conformational stabilities and structural parameters under varying temperatures (Zhu et al., 2004).

Chemical Reaction Dynamics

Photodissociation Imaging Study The dynamics of the Cl elimination channel in the 193 nm photodissociation of 2-chlorobutane have been meticulously studied. Imaging techniques comparing different probe techniques have contributed to understanding the product translational energy distribution and the branching fraction to the spin–orbit excited Cl∗, providing crucial insights into the dissociation dynamics of 2-chlorobutane (Gross, Liu, & Suits, 2002).

Hybrid MC/MD Reaction Method A novel hybrid MC/MD reaction method with a rare event-driving mechanism has been demonstrated as an effective approach for atomistic molecular simulation of large-scale chemically reactive systems. This method was successfully applied to the racemization process of (R)-2-chlorobutane molecules in DMF solution, showcasing its potential in studying the properties of chemically reactive systems and their stereochemistry (Nagaoka et al., 2013).

Material Science and Purification

Selective Removal of Trace Isomers Nonporous adaptive crystals (NACs) of perethylated pillar[5]arene (EtP5) and pillar[6]arene (EtP6) have been reported to effectively remove trace chlorobutane isomers. This process enhances the purity of chlorobutane significantly, showcasing a promising approach for the purification of this compound and revealing the selectivity and recyclability of NACs (Zhou et al., 2020).

Thermodynamics and Mixture Analysis

Excess Molar Volume Analysis The quaternary and related mixtures involving 2-chlorobutane have been subjected to thorough thermodynamic analysis. Measurements at different compositions and temperatures, coupled with the utilization of various models and equations, have provided extensive data on excess molar volumes and the nature of intermolecular interactions in these mixtures (Iloukhani & Khanlarzadeh, 2012).

Propriétés

IUPAC Name |

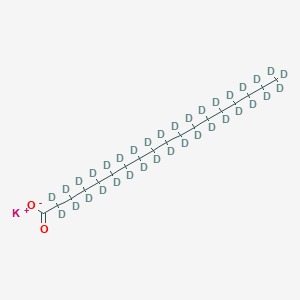

2-chloro-1,1,1,2,3,3,4,4,4-nonadeuteriobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl/c1-3-4(2)5/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPCSKHALVHRSR-CBZKUFJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-2-Chlorobutane-D9 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is there a difference in deuterium content between 1-chlorobutane-d9 and 2-chlorobutane-d9 when synthesized from 1-butanol-d10 using concentrated aqueous HCl/ZnCl2?

A1: The research [] shows that reacting 1-butanol-d10 with concentrated aqueous HCl/ZnCl2 produces a mixture of 93% 1-chlorobutane-d9 and 7% 2-chlorobutane-d9. The difference in deuterium content stems from the reaction mechanism. While 1-chlorobutane-d9 forms through a direct substitution of the hydroxyl group, 2-chlorobutane-d9 forms via a rearrangement involving a carbocation intermediate. This intermediate allows for rapid intramolecular hydride transfer between carbon atoms 2 and 3. This process, being faster than hydrogen isotope exchange with the acidic medium, leads to the incorporation of a hydrogen atom (1H) from the solvent into 2-chlorobutane-d9, thus decreasing its deuterium content.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}acetic acid hydrochloride](/img/structure/B1436202.png)

![2,6-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B1436214.png)

![Oxan-4-yl[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1436215.png)

![3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B1436221.png)